2-Ethyl-1H-benzimidazole-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

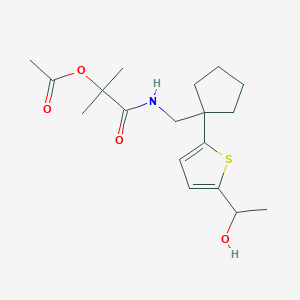

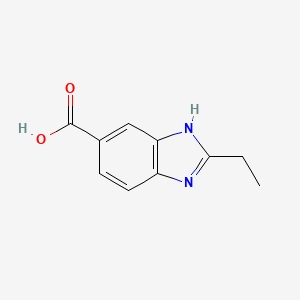

“2-Ethyl-1H-benzimidazole-6-carboxylic acid” is a chemical compound with the formula C₁₀H₁₀N₂O₂ . It belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds. Benzimidazoles are a privileged and routinely used pharmacophore in the drug discovery process .

Synthesis Analysis

The synthesis of benzimidazoles, including “2-Ethyl-1H-benzimidazole-6-carboxylic acid”, can be achieved through various methods. One efficient approach involves a one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method involves reacting 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets .

Molecular Structure Analysis

The molecular structure of “2-Ethyl-1H-benzimidazole-6-carboxylic acid” consists of a benzimidazole core, which is a six-membered benzene ring fused to a five-membered imidazole ring . The ethyl group is attached to one of the carbon atoms in the imidazole ring, and the carboxylic acid group is attached to a carbon atom in the benzene ring .

Chemical Reactions Analysis

Benzimidazoles, including “2-Ethyl-1H-benzimidazole-6-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in condensation-dehydration sequences with o-aryldiamine and an aryl-aldehyde substrate under mild conditions . They can also react with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .

Applications De Recherche Scientifique

Synthesis of Benzimidazoles

“2-Ethyl-1H-benzimidazole-6-carboxylic acid” can be used in the synthesis of benzimidazoles . Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . A novel HBTU-promoted methodology has been reported for the synthesis of indole, alkyl, and alpha-amino benzimidazoles . This method provides direct access to this scaffold in a simple, one-pot operation from commercially available carboxylic acids .

Drug Discovery

The benzimidazole core, which can be synthesized using “2-Ethyl-1H-benzimidazole-6-carboxylic acid”, is a highly sought after and privileged pharmacophore in drug discovery . It is commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension, and other illnesses . Benzimidazole is also actively used in drug leads that exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .

Antimicrobial Activity

Compounds synthesized from benzimidazole have shown potent in vitro antimicrobial activity . For example, a compound was found to exhibit potent antimicrobial activity with MIC against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .

Chemical Catalysis

Alpha-aminobenzimidazoles, which can be synthesized using “2-Ethyl-1H-benzimidazole-6-carboxylic acid”, are highly useful synthons as chiral ligands for chemical catalysis .

Physicochemical Properties Modulation

The presence of heterocycles, such as benzimidazole, modulates physicochemical properties and the pKa profile of therapeutic leads . Nitrogen substitution enables a useful functional handle for further derivatization .

Life Science Research Solutions

“2-Ethyl-1H-benzimidazole-6-carboxylic acid” is used in life science research solutions . It is used in chromatography and mass spectrometry, analytical chemistry, biopharma production safety, controlled environment and cleanroom solutions, and advanced battery science .

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to interact with various biological targets, including tubulin proteins .

Mode of Action

Benzimidazole derivatives, such as carbendazim, bind to tubulin proteins, disrupting microtubule assembly and cell division . This suggests that 2-Ethyl-1H-benzimidazole-6-carboxylic acid may have a similar mode of action.

Biochemical Pathways

The disruption of microtubule assembly by benzimidazole derivatives can affect various cellular processes, including cell division and intracellular transport .

Pharmacokinetics

The solubility and stability of the compound may influence its bioavailability .

Result of Action

The disruption of microtubule assembly by benzimidazole derivatives can lead to cell cycle arrest and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-1H-benzimidazole-6-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .

Safety and Hazards

Orientations Futures

Benzimidazoles, including “2-Ethyl-1H-benzimidazole-6-carboxylic acid”, have a wide range of pharmacological activities and are commonly used in drug discovery . They are used in the treatment of various diseases, including cancer, infectious diseases, hypertension, and others . Therefore, the future directions for “2-Ethyl-1H-benzimidazole-6-carboxylic acid” could involve further exploration of its potential therapeutic uses and the development of new synthesis methods.

Propriétés

IUPAC Name |

2-ethyl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-9-11-7-4-3-6(10(13)14)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECPBJINOLYRJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1H-benzimidazole-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B3013294.png)

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3013298.png)

![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)